tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine

Scale inhibition Cooling water treatment NACE standard testing

Tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine, commercially known as ATMP·Na4 or tetrasodium nitrilotris(methylenephosphonate) (CAS 20592-85-2), is the neutral tetrasodium salt of aminotris(methylenephosphonic acid). It belongs to the nitrogen-containing organophosphonate class of scale inhibitors, possessing three phosphonate groups (–PO₃²⁻) anchored to a central amine nitrogen, which confer strong chelating affinity for divalent metal cations such as Ca²⁺, Mg²⁺, and Ba²⁺.

Molecular Formula C2H5NNa4O6P2
Molecular Weight 292.97 g/mol
Cat. No. B12781733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine
Molecular FormulaC2H5NNa4O6P2
Molecular Weight292.97 g/mol
Structural Identifiers
SMILESC(NCP(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C2H9NO6P2.4Na/c4-10(5,6)1-3-2-11(7,8)9;;;;/h3H,1-2H2,(H2,4,5,6)(H2,7,8,9);;;;/q;4*+1/p-4
InChIKeyDYFIRLGVNCXCCM-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrasodium Nitrilotris(methylenephosphonate) (ATMP·Na4): Procurement-Ready Baseline for This Phosphonate Antiscalant


Tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine, commercially known as ATMP·Na4 or tetrasodium nitrilotris(methylenephosphonate) (CAS 20592-85-2), is the neutral tetrasodium salt of aminotris(methylenephosphonic acid). It belongs to the nitrogen-containing organophosphonate class of scale inhibitors, possessing three phosphonate groups (–PO₃²⁻) anchored to a central amine nitrogen, which confer strong chelating affinity for divalent metal cations such as Ca²⁺, Mg²⁺, and Ba²⁺ [1]. The tetrasodium form delivers a near-neutral pH (6.0–8.0 in 1% aqueous solution), making it directly compatible with neutral-to-acidic formulations without ammonia off-gassing, and it exhibits thermal stability up to approximately 200 °C in aqueous systems [2]. Its primary industrial role is threshold scale inhibition—preventing calcium carbonate, calcium sulfate, and barium sulfate precipitation at substoichiometric concentrations through combined chelation, lattice distortion, and crystal growth modification mechanisms [1].

Why Phosphonate Interchangeability Fails: Evidence That ATMP·Na4 Cannot Be Replaced by HEDP, EDTMP, or DTPMP Without Performance Loss


Organophosphonate scale inhibitors are frequently treated as interchangeable commodities in procurement, yet their performance diverges sharply as a function of phosphonate-group count, molecular architecture, calcium-complex solubility, and thermal stability. Direct comparative testing under standardized NACE TM0374-2007 protocol demonstrates a clear efficacy ranking of ATMP > HEDP, with ATMP outperforming both HEDP and several phosphorus-free polymers across the 1–25 mg/dm³ dosage range [1]. In petroleum-system modeling using the MSE–SRK framework, ATMP/NTMP was the only phosphonate to achieve an 'excellent' performance classification at 5000 mg/L, while HEDP, DTPMP, and EDTMP all yielded 'poor' efficiency despite higher phosphonate-group counts in DTPMP (5 groups) and EDTMP (4 groups) [2]. Thermal stability data further disqualify inorganic polyphosphates—which revert to inactive orthophosphate above 60 °C—and phosphate esters—stable only to 82–93 °C—from high-temperature applications where ATMP remains functional to 200–230 °C [3]. These orthogonal lines of evidence demonstrate that compound selection within this class is not a matter of simple stoichiometric equivalence but requires data-driven matching of molecular properties to operational conditions.

Quantitative Differentiation Evidence: ATMP·Na4 (Tetrasodium Nitrilotris(methylenephosphonate)) vs. Closest Phosphonate Analogs


NACE TM0374-2007 CaCO₃ Scale Inhibition: ATMP Outranks HEDP and Phosphorus-Free Polymers

Under the industry-standard NACE TM0374-2007 protocol for CaCO₃ scale inhibition, ATMP demonstrated superior performance to HEDP across the tested dosage range of 1–25 mg/dm³. The study compared industrial samples of two phosphonates (ATMP and HEDP) and four phosphorus-free polymers, yielding the definitive ranking ATMP > HEDP > PESA (400–1,500 Da) ~ PASP (1,000–5,000 Da) > PAAS (3,000–5,000 Da) ~ MA-AA [1]. ATMP's advantage is attributed to its three phosphonate groups enabling stronger chelation and lattice distortion of calcite, whereas HEDP carries only two phosphonate groups.

Scale inhibition Cooling water treatment NACE standard testing

MSE–SRK Petroleum System Modeling: ATMP (NTMP) Classified 'Excellent' While HEDP, DTPMP, and EDTMP Are 'Poor'

In a 2025 study employing the mixed-solvent electrolyte Soave–Redlich–Kwong (MSE–SRK) model via Scalechem software (OLI Systems) to simulate scale precipitation in a Chinese petroleum production system, six scale inhibitors were evaluated at a dosage of 5000 mg/L. ATMP/NTMP (C₃H₁₂NO₉P₃) was the only compound to receive an 'excellent' performance classification. PBTC showed 'average' performance, while HEDP (C₂H₈O₇P₂), DTPMP (C₉H₂₈N₃O₁₅P₅), EDTMP (C₆H₂₀N₂O₁₂P₄), and PMA/PMLA all yielded 'poor' efficiency [1]. This result is particularly notable because DTPMP (5 phosphonate groups) and EDTMP (4 phosphonate groups) carry more chelating moieties than ATMP (3 groups), yet underperformed in this multiphase petroleum system simulation.

Petroleum scale inhibition MSE–SRK modeling Oilfield produced water

Thermal Stability: ATMP Tolerates 200–230 °C vs. Inorganic Polyphosphates (<60 °C) and Phosphate Esters (<93 °C)

ATMP acid derivatives are documented to remain stable at all pH conditions up to 230 °C, with solid ATMP exhibiting a decomposition onset temperature of approximately 200–212 °C [1]. In contrast, inorganic polyphosphates (e.g., sodium hexametaphosphate, sodium tripolyphosphate) undergo reversion to inactive orthophosphate at temperatures above 60 °C, and organic phosphate esters are thermally stable only up to 82–93 °C [2]. This approximately 140–170 °C operational temperature advantage enables ATMP deployment in high-temperature oilfield squeeze treatments, boiler water systems, and steam-generating facilities where inorganic or ester-based alternatives would rapidly degrade and lose efficacy.

Thermal stability High-temperature water treatment Oilfield squeeze treatment

Ca–Phosphonate Precipitate Solubility: Ca–NTMP Is ~7× Less Soluble Than Ca–BHPMP, Enabling Extended Squeeze Life

In precipitation squeeze treatments, inhibitor retention and release longevity are governed by the solubility of the calcium–phosphonate precipitate formed in situ within the reservoir formation. Comparative solubility measurements at 70 °C, 1 M ionic strength, 4000 mg/L Ca²⁺, and pH 5.5 revealed that Ca–NTMP (the calcium complex of ATMP's parent acid) is approximately 7 times less soluble than Ca–BHPMP (the calcium complex of bis-hexamethylenetriamine penta(methylenephosphonic acid)) . The solubilities of Ca–NTMP and Ca–DTPMP were found to be very similar, indicating that ATMP achieves comparable retention to the higher-molecular-weight DTPMP while requiring fewer phosphonate groups (3 vs. 5) and lower stoichiometric calcium loading.

Precipitation squeeze treatment Scale inhibitor retention Oilfield scale management

Corrosion Inhibition Rate: ATMP·Na4 Delivers 3–5× Higher Efficiency Than Inorganic Polyphosphates

While ATMP is primarily deployed as a scale inhibitor, it also provides meaningful corrosion protection—particularly when formulated synergistically with zinc ions. Industry reference data indicate that ATMP's corrosion inhibition rate is 3 to 5 times higher than that of inorganic polyphosphates under comparable conditions [1]. In a separate electrochemical study on C38 carbon steel in 1 M HCl, ATMP achieved a maximum inhibition efficiency of 86.5% at 0.1 M concentration and 30 °C, with efficiency remaining at 80.8% even at 0.05 M [2]. In neutral aqueous environments, the ternary system ATMP (50 ppm) + MoO₄²⁻ (300 ppm) + Zn²⁺ (50 ppm) reached 96% corrosion inhibition efficiency on mild steel [3], demonstrating the versatility of ATMP·Na4 as a dual-function scale-and-corrosion inhibitor platform.

Corrosion inhibition Carbon steel protection Cooling water treatment

Optimal Deployment Scenarios for Tetrasodium Nitrilotris(methylenephosphonate) (ATMP·Na4) Based on Verified Differentiation Evidence


High-Temperature Oilfield Scale Inhibition Squeeze Treatments (>120 °C Downhole)

ATMP·Na4 is uniquely suited for precipitation squeeze treatments in high-temperature oil and gas reservoirs where bottomhole temperatures exceed 120 °C. The thermal stability evidence (stable to 200–230 °C) [1] combined with the low Ca–NTMP precipitate solubility (~7× lower than Ca–BHPMP) means that ATMP·Na4 can be injected, precipitated, and slowly released over extended production periods without thermal degradation. Inorganic polyphosphates and phosphate esters are categorically unsuitable for this application due to reversion/degradation above 60 °C and 93 °C, respectively [1]. The MSE–SRK modeling further confirms that ATMP/NTMP performs excellently in multiphase petroleum systems where HEDP, DTPMP, and EDTMP are ineffective [2], providing a model-supported basis for ATMP selection in petroleum scale management programs.

Industrial Cooling Water Systems Requiring Maximum CaCO₃ Inhibition per Unit Dose

In open recirculating cooling water systems where calcium carbonate is the primary scaling risk, ATMP·Na4 offers the highest CaCO₃ inhibition efficacy among commonly available phosphonate chemistries as demonstrated by the NACE TM0374-2007 standardized ranking: ATMP > HEDP > PESA ~ PASP > PAAS ~ MA-AA [3]. The neutral pH of the tetrasodium salt form (pH 6.0–8.0, 1% solution) eliminates ammonia odor issues that can arise with amine-containing acid forms, and its excellent compatibility with polycarboxylates, zinc salts, and other water treatment additives enables flexible formulation design. The combined scale and corrosion inhibition functionality (up to 96% corrosion inhibition in optimized ternary formulations) may allow for simplified treatment programs with fewer separate chemical feeds [4].

Reverse Osmosis (RO) Membrane Antiscalant in Brackish and Seawater Desalination

ATMP·Na4 is widely deployed as an antiscalant for reverse osmosis membranes, where its threshold inhibition mechanism prevents CaCO₃, CaSO₄, and BaSO₄ scaling on membrane surfaces at substoichiometric concentrations (typically 2–10 mg/L). The NACE protocol evidence confirms ATMP's superior CaCO₃ inhibition relative to HEDP and phosphorus-free polymer alternatives [3], while its thermal and chemical stability ensures sustained activity across the pH and temperature ranges encountered in RO operations. The tetrasodium salt form's neutral pH is particularly advantageous for RO applications, as it avoids the pH depression associated with acid-form phosphonates that could necessitate additional alkalinity adjustment. ATMP·Na4's compatibility with other RO treatment chemicals (antiscalant blends, cleaning formulations) further supports its role as a platform antiscalant in membrane-based water treatment .

Formulated Water Treatment Products Requiring Neutral-pH, Ammonia-Odor-Free Phosphonate Component

For water treatment formulators developing blended scale-and-corrosion inhibitor packages, ATMP·Na4 provides a critical formulation advantage over the acid form of ATMP and other amine-containing phosphonates: its near-neutral pH (6.0–8.0 in 1% solution) eliminates the need for caustic neutralization during blending, and it does not liberate ammonia odor in neutral-to-acidic formulation conditions . This simplifies manufacturing, improves workplace safety, and broadens compatibility with pH-sensitive co-formulants. The strong synergistic effects documented with organophosphonic acids, polycarboxylic acids, and zinc salts enable ATMP·Na4 to serve as the backbone phosphonate in all-organic alkaline cooling water treatment formulations for power plants, refineries, and oilfield water injection systems.

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